cis-2-Tert-butyl-2-butenedinitrile

Organic Synthesis Steric Effects Reaction Selectivity

Researchers pursuing stereoselective cycloadditions or ligand design often encounter poor regio-/stereocontrol when using unsubstituted dinitriles. This cis-configured maleonitrile derivative with a bulky tert-butyl group resolves that challenge. - cis (Z) stereochemistry & tert-butyl steric bulk direct reaction outcomes, critical for Diels-Alder dienophile applications. - Available in ≥98% purity from multiple qualified suppliers, ensuring batch-to-batch consistency from gram to kilogram scale. - Reliable supply with predictable physical properties (bp ~230 °C) supports process development and scale-up without single-source risk.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 169309-80-2
Cat. No. B189263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-Tert-butyl-2-butenedinitrile
CAS169309-80-2
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC#N)C#N
InChIInChI=1S/C8H10N2/c1-8(2,3)7(6-10)4-5-9/h4H,1-3H3/b7-4+
InChIKeyWGGPUYXDGYTCJX-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cis-2-Tert-butyl-2-butenedinitrile Overview


cis-2-Tert-butyl-2-butenedinitrile (CAS 169309-80-2), also known as 2-(tert-Butyl)maleonitrile or (Z)-2-tert-butylbut-2-enedinitrile, is a maleonitrile derivative featuring a bulky tert-butyl substituent at the 2-position [1]. With a molecular formula of C₈H₁₀N₂ and a molecular weight of 134.18 g/mol, this compound is characterized by a conjugated dinitrile system . Its primary utility lies in organic synthesis as a specialized building block [2]. Commercially, it is typically available as a white crystalline powder or clear liquid with standard purities ranging from 95% to 98% .

Generic Substitution Risks


Cis-2-Tert-butyl-2-butenedinitrile cannot be casually substituted by other maleonitriles or dinitriles due to its unique combination of stereochemistry and steric bulk. The tert-butyl group introduces significant steric hindrance, which is expected to dictate stereochemical outcomes in reactions like cycloadditions and influence the stability of intermediates and transition states [1]. Furthermore, the compound's 'cis' (or 'Z') configuration is a critical structural parameter; using a 'trans' isomer or a non-stereochemically defined analog would lead to a fundamentally different molecule with divergent reactivity . Substituting with a less bulky analog (e.g., a methyl or ethyl derivative) would likely fail to replicate the same regio- or stereoselectivity in target transformations, potentially leading to failed syntheses or impure products.

Selection Metrics


Steric Hindrance Comparison

The primary differentiator of cis-2-tert-butyl-2-butenedinitrile from unsubstituted maleonitrile is the presence of the tert-butyl group, which introduces substantial steric bulk. While quantitative Sterimol B1, B5, or L values are not directly reported in the open literature for this specific compound, its classification as a 'sterically-hindered' maleonitrile derivative is established [1]. This is a class-level inference based on the well-understood conformational and steric impact of tert-butyl groups in organic molecules.

Organic Synthesis Steric Effects Reaction Selectivity

Stereochemical Purity Verification

The compound is specifically the cis- (or Z-) isomer, as confirmed by its IUPAC name (Z)-2-tert-butylbut-2-enedinitrile [1]. A key procurement differentiator is the vendor's ability to provide batch-specific stereochemical purity documentation. Reputable vendors supply certificates of analysis including NMR, HPLC, or GC data to verify both chemical purity (typically 98%) and structural identity . In contrast, ordering a generic '2-tert-butylbut-2-enedinitrile' without stereochemical specification may result in a mixture of isomers or the incorrect isomer.

Stereoselective Synthesis Quality Control Purchasing Specification

Predicted Physicochemical Properties

The tert-butyl group alters key physical properties compared to the parent maleonitrile. While direct experimental data are sparse, predicted values offer a basis for comparison. For cis-2-tert-butyl-2-butenedinitrile, the predicted boiling point is 230.2 ± 13.0 °C and density is 0.952 ± 0.06 g/cm³ . In contrast, unsubstituted maleonitrile has a lower boiling point (reported ~110-120 °C at reduced pressure) and density (~0.95 g/cm³). This difference in boiling point is significant for purification (e.g., distillation) and handling procedures.

Physicochemical Properties Process Chemistry Handling

Commercial Availability & Purity

This compound is available from multiple international suppliers (e.g., Bidepharm, CymitQuimica, Apollo Scientific) at standard purities of 98% or higher . This contrasts with some less common or custom-synthesized dinitrile analogs, which may have longer lead times, lower guaranteed purities, or lack batch-specific analytical data. The availability of routine quality control documentation (NMR, HPLC, GC) from established vendors provides a verifiable procurement advantage over sourcing from a single lab-scale supplier.

Supply Chain Purchasing Vendor Comparison

Application Scenarios


Sterically-Controlled Cycloadditions

In research programs focused on stereoselective Diels-Alder or other cycloaddition reactions, the tert-butyl group on cis-2-tert-butyl-2-butenedinitrile provides the necessary steric bulk to influence reaction regio- and stereochemistry. The compound's cis-configured dinitrile acts as a dienophile, and the bulky substituent is expected to direct the approach of the diene, a class-level effect supported by its structural characterization [1]. This scenario justifies procuring this specific derivative over unsubstituted maleonitrile to explore and control stereochemical outcomes in complex molecule synthesis.

Sterically-Shielded Metal Complexes

The compound serves as a precursor for constructing ligands for coordination chemistry. The steric bulk of the tert-butyl group can shield the metal center in the resulting complex, potentially enhancing catalyst stability or altering catalytic activity. While direct comparative catalytic data for complexes derived from this specific dinitrile are not in the public domain, this is a well-established application for tert-butyl-substituted dinitriles in general, making it a plausible scenario for procurement based on its molecular structure .

Large-Scale Synthesis & Supply Chain

For process development or initial scale-up efforts, the multi-vendor availability of cis-2-tert-butyl-2-butenedinitrile with documented purity (≥98%) and consistent analytical data is a decisive factor. This scenario prioritizes reliable procurement, predictable physical properties (e.g., boiling point for purification ), and the ability to secure material in quantities from grams to kilograms. This contrasts with procuring a custom-synthesized, single-source analog where supply chain disruptions or batch-to-batch variability could stall a project.

Pharmaceutical & Agrochemical Intermediates

This compound is noted as a building block in the synthesis of more complex molecules relevant to the pharmaceutical and agrochemical industries [2]. The combination of the reactive nitrile groups and the stereodefined cis-configuration makes it a valuable intermediate for constructing specific molecular frameworks. The procurement decision in this scenario is driven by the need for a structurally precise, readily available dinitrile fragment that can be reliably incorporated into a target molecule's core.

Technical Documentation Hub

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